molecular formula C16H14N2O2 B2820762 5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine CAS No. 866017-89-2

5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine

Cat. No.: B2820762
CAS No.: 866017-89-2
M. Wt: 266.3
InChI Key: YICFXVMNCLUDLP-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of this compound emerged from advancements in pyrimidine functionalization techniques developed in the late 20th century. Early work on pyrimidine derivatives focused on nucleoside analogs, but the introduction of aryloxy groups, such as naphthyloxy, marked a shift toward non-nucleoside scaffolds with improved metabolic stability. The methoxy and methyl substituents were incorporated to modulate electronic and steric properties, a strategy informed by studies showing that electron-donating groups at the 4- and 5-positions enhance ring planarity and intermolecular interactions.

A pivotal development was the adaptation of phosphorus trichloride-mediated chlorination methods, initially designed for 4,6-dihydroxy-5-methoxypyrimidine sodium, to introduce chloro groups at specific positions. This methodology laid the groundwork for subsequent nucleophilic aromatic substitution reactions with 2-naphthol, enabling the efficient attachment of the naphthyloxy moiety. Comparative analyses with simpler phenoxy analogs revealed that the naphthyl group’s extended aromatic system significantly improved binding affinity to kinase targets, driving further interest in this compound.

Position within Pyrimidine Chemistry Research

Within pyrimidine chemistry, this compound occupies a niche as a hybrid structure combining traditional heterocyclic modifications with aryloxy functionalization. Pyrimidines are renowned for their role in nucleic acids, but synthetic derivatives like this compound exemplify their versatility in small-molecule drug design. The 2-naphthyloxy group distinguishes it from conventional pyrimidines by introducing a bulky, hydrophobic substituent that influences both solubility and target engagement.

Crystallographic studies of related compounds, such as 2-(2-naphthyloxy)pyrimidine, demonstrate that the naphthyl ring adopts a near-perpendicular orientation relative to the pyrimidine core, creating a distinctive steric profile. This geometry is critical for interactions with hydrophobic binding pockets in enzymes like tyrosine kinases. Additionally, the methoxy group at the 5-position contributes to electronic stabilization, reducing susceptibility to oxidative degradation—a common limitation in early pyrimidine-based therapeutics.

Significance in Heterocyclic Medicinal Chemistry

The compound’s significance lies in its balanced pharmacophoric features:

  • Pyrimidine Core : Serves as a hydrogen-bond acceptor, facilitating interactions with catalytic lysine or aspartate residues in enzyme active sites.
  • Methoxy and Methyl Groups : Enhance metabolic stability and modulate electron density, as evidenced by comparative QSAR studies of analogs.
  • 2-Naphthyloxy Substituent : Introduces π-π stacking capabilities and hydrophobic interactions, critical for inhibiting protein kinases involved in proliferative diseases.

These attributes have spurred its evaluation in oncology and inflammation research, particularly as a template for kinase inhibitors. For example, molecular docking simulations suggest that the naphthyloxy group occupies allosteric pockets in ABL1 kinase, a target in chronic myeloid leukemia.

Related Naphthyloxy-Substituted Pyrimidines

Several structurally related compounds highlight the therapeutic potential of naphthyloxy-pyrimidine hybrids:

Compound Name Key Structural Features Biological Activity
2-(2-Naphthyloxy)pyrimidine Unsubstituted pyrimidine core Kinase inhibition (in vitro)
5-Methoxy-4,6-dichloropyrimidine Dichloro, methoxy substituents Intermediate for further synthesis
4-Amino-2-(naphthyloxy)pyrimidine Amino group at 4-position Anticancer screening

The synthesis of 2-(2-naphthyloxy)pyrimidine involves condensing 2-naphthol with 2-chloropyrimidine under basic conditions, yielding crystals suitable for X-ray analysis. Its crystal lattice exhibits intermolecular C–H···N interactions, stabilizing a twisted conformation between the pyrimidine and naphthyl rings. In contrast, this compound’s additional substituents likely induce further conformational rigidity, a property being explored in prodrug designs.

Comparative studies indicate that methoxy groups at the 5-position reduce intermolecular repulsion compared to bulkier substituents, optimizing binding pocket occupancy. This insight has guided the development of second-generation analogs with fluorinated methyl groups, aiming to enhance blood-brain barrier penetration for neurological applications.

Continued in subsequent sections...

Properties

IUPAC Name

5-methoxy-4-methyl-2-naphthalen-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-15(19-2)10-17-16(18-11)20-14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICFXVMNCLUDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1OC)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group tolerant conditions. The general steps include:

    Preparation of Boron Reagents: The boron reagents are prepared through various methods, including the reaction of boronic acids with halides.

    Coupling Reaction: The boron reagent is then coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The naphthyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization.

Biology and Medicine:

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug development and medicinal chemistry studies.

Industry:

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The 2-naphthyloxy group in the target compound increases LogP significantly compared to simpler analogs (e.g., 2-methoxy-4-methylpyrimidin-5-amine, LogP ~0.5), enhancing membrane permeability but reducing aqueous solubility .

Reactivity : The methoxy group at the 5-position deactivates the pyrimidine ring toward electrophilic substitution, whereas the 2-naphthyloxy group may facilitate nucleophilic displacement reactions .

Bioactivity: Chlorinated analogs (e.g., 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) are prioritized in drug discovery for their electrophilic reactivity, while amino-substituted derivatives (e.g., 2-methoxy-4-methylpyrimidin-5-amine) serve as building blocks for kinase inhibitors .

Biological Activity

5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxic properties, and relevant structure-activity relationships (SARs) based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring with a methoxy group at position 5, a methyl group at position 4, and a naphthyloxy moiety at position 2. This unique arrangement contributes to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation and survival. The compound's mechanism may involve:

  • Inhibition of Kinase Activity : It has been shown to inhibit key signaling pathways that are critical for tumor growth.
  • Cytotoxic Effects : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including breast and lung cancers, suggesting that the compound may induce apoptosis in these cells .

Anticancer Properties

This compound exhibits notable anticancer properties:

  • Cytotoxicity : Studies report IC50 values indicating effective inhibition of cancer cell growth. For example, it has shown effectiveness against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Cell LineIC50 Value (µM)Reference
MCF-70.5
A5490.8

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has demonstrated anti-inflammatory effects:

  • COX-2 Inhibition : It has been reported to potently suppress COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Compound NameIC50 Value (µM)Reference
5-Methoxy-4-methyl...0.04
Celecoxib0.04

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Naphthyloxy Group : Enhances binding affinity to target proteins.
  • Methoxy Substitution : Influences solubility and reactivity.
  • Methyl Group : Affects electronic properties and overall stability.

Comparative studies with similar compounds highlight the significance of these substituents in modulating biological activity:

Compound NameStructural VariationsBiological Activity
4-Methyl-2-(naphthyloxy)pyrimidineLacks methoxy groupDifferent anticancer profile
5-Ethoxy-4-methyl-2-(naphthyloxy)pyrimidineEthoxy instead of methoxyAltered solubility
5-Methoxy-6-methyl-2-(naphthyloxy)pyrimidineMethyl substitution at position sixVariations in electronic properties

Case Studies

Several studies have investigated the efficacy of this compound:

  • In Vitro Cytotoxicity Study : A study evaluated the compound's effects on various cancer cell lines, showing significant inhibition of cell growth with a focus on MCF-7 and A549 cells .
  • Anti-inflammatory Testing : The compound was tested in models for inflammation, demonstrating substantial suppression of COX-2 and iNOS mRNA expressions, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine?

Answer:
The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach includes:

Core Pyrimidine Formation : Start with 4-methylpyrimidin-2-ol as a precursor. Introduce the methoxy group at position 5 via nucleophilic substitution using methyl iodide under basic conditions .

Naphthyloxy Substitution : React the intermediate with 2-naphthol under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to install the 2-naphthyloxy group at position 2 .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isolation of the pure product. Conflicting reports suggest alternative routes using Ullmann coupling for aryl ether formation, but yields may vary depending on solvent polarity and catalyst choice .

Basic: How can spectroscopic techniques (NMR, MS) confirm the regiochemical placement of substituents on the pyrimidine ring?

Answer:

  • 1^1H NMR :
    • The methoxy group (5-position) appears as a singlet (~δ 3.8–4.0 ppm) due to lack of adjacent protons.
    • Methyl group (4-position) shows a singlet (~δ 2.4–2.6 ppm).
    • 2-Naphthyloxy protons exhibit aromatic splitting patterns (δ 7.2–8.2 ppm), with coupling constants confirming substitution at the 2-position .
  • 13^13C NMR :
    • Carbonyl carbons (C4 and C6) exhibit distinct shifts (~δ 160–170 ppm) influenced by electron-withdrawing/donating substituents.
  • Mass Spectrometry (HRMS) :
    • Molecular ion peaks ([M+H]+^+) and fragmentation patterns validate the molecular formula and substituent stability .

Advanced: What experimental strategies address contradictions in reported reactivity of the naphthyloxy group under catalytic hydrogenation conditions?

Answer:
Conflicting data exist on whether the naphthyloxy group undergoes hydrogenolysis. To resolve this:

Catalyst Screening : Compare Pd/C (10% w/w) vs. Raney Ni in ethanol. Pd/C typically preserves the aryl ether bond, while Ni may lead to partial cleavage .

Reaction Monitoring : Use TLC or in situ FTIR to detect intermediates. If debenzylation occurs, adjust H2_2 pressure (<50 psi) and temperature (<40°C) to minimize side reactions .

Post-Reaction Analysis : LC-MS or 19^{19}F NMR (if fluorinated analogs exist) confirms structural integrity .

Advanced: How can computational chemistry (DFT, MD) predict the biological activity of this compound against kinase targets?

Answer:

Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The naphthyloxy group’s hydrophobicity may enhance binding affinity via π-π stacking with Phe residues .

Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water). Analyze root-mean-square deviation (RMSD) to assess conformational changes over 100 ns trajectories .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values from kinase inhibition assays. Methoxy groups at position 5 may reduce steric hindrance compared to bulkier substituents .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

  • Solvent Pair Screening : Test ethanol/water (70:30 v/v) or dichloromethane/hexane (1:3). The compound’s moderate polarity (logP ~2.8) favors ethanol-based systems for slow crystallization .
  • Temperature Gradient : Cool from 60°C to 4°C over 12 hours to minimize amorphous precipitation.
  • Purity Validation : Melting point analysis (reported range: 145–148°C) and HPLC (C18 column, acetonitrile/water gradient) confirm >98% purity .

Advanced: How does the electron-donating methoxy group influence the pyrimidine ring’s susceptibility to electrophilic aromatic substitution (EAS)?

Answer:

  • Activation Effects : The methoxy group at position 5 donates electron density via resonance, activating the ring toward EAS. Nitration (HNO3_3/H2_2SO4_4) preferentially occurs at position 6 (meta to methoxy) .
  • Competing Pathways : In bromination (Br2_2/FeBr3_3), steric hindrance from the 2-naphthyloxy group may redirect substitution to position 4. Kinetic vs. thermodynamic control should be assessed via time-resolved 1^1H NMR .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste.
  • Toxicity Data : Limited acute toxicity reported, but structural analogs (e.g., pyrimidine derivatives) suggest potential respiratory irritation. Conduct Ames tests for mutagenicity if used in biological assays .

Advanced: What strategies resolve discrepancies in reported biological activity between in vitro and in vivo models for this compound?

Answer:

Metabolic Stability : Assess hepatic microsomal clearance (e.g., rat liver S9 fractions). Methoxy groups often reduce Phase I metabolism compared to hydroxylated analogs .

Protein Binding : Measure plasma protein binding (equilibrium dialysis) to explain reduced in vivo efficacy. High albumin binding (>95%) may limit bioavailability .

Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility and tissue penetration .

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